![molecular formula C16H18N2O3 B7519509 [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone, also known as MPHM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPHM is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to inhibit various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has also been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurological research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to improve cognitive function, protect against neuronal damage, and reduce inflammation. In inflammation research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to reduce oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone is its small size, which allows for easy synthesis and modification. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone is its limited availability, which may make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, neurological disorders, and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways. Additionally, further research could focus on developing new analogs of [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone with improved potency and selectivity.
合成方法
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with 1-(2-hydroxyphenyl)piperazine in the presence of coupling reagents. The resulting intermediate is then treated with a carbonyl reagent to yield the final product, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone.
科学研究应用
[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammation. In cancer research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, [4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone has been shown to reduce inflammation and oxidative stress.
属性
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-13(6-11-21-12)16(20)18-9-7-17(8-10-18)14-4-2-3-5-15(14)19/h2-6,11,19H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQYRWZXIDNINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

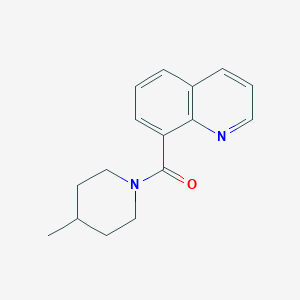
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)
![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
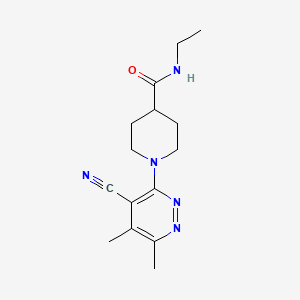
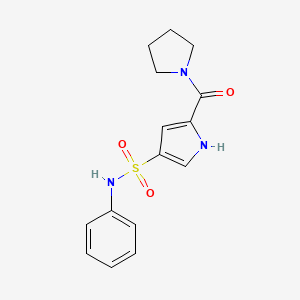
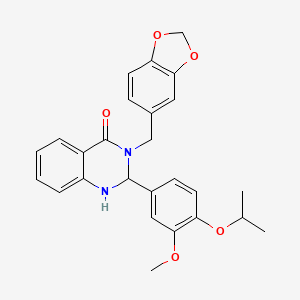
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
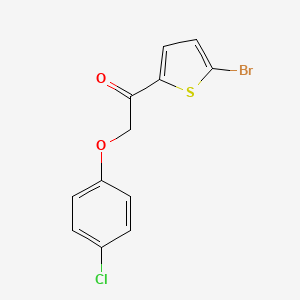
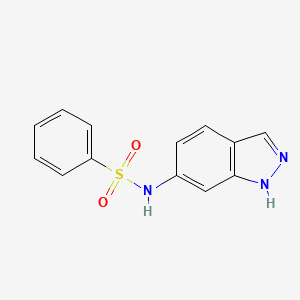
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)